Methyl 2-cyclohexyl-2-oxoacetate
Overview
Description
Methyl 2-cyclohexyl-2-oxoacetate is an organic compound with the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol . It is a colorless liquid with a characteristic aromatic odor and is soluble in most organic solvents . This compound is used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-cyclohexyl-2-oxoacetate can be synthesized through several methods. One common method involves the esterification of cyclohexanone with methyl chlorooxoacetate in the presence of an acid catalyst . Another method includes the reaction of cyclohexyl-magnesium bromide with methyl chlorooxoacetate .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale esterification reactions under controlled conditions to ensure high yield and purity . The reaction is usually carried out at room temperature and requires careful handling of reagents to avoid side reactions.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-cyclohexyl-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different esters and amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Cyclohexylacetic acid.
Reduction: Cyclohexylmethanol.
Substitution: Cyclohexylacetamides and cyclohexylacetates.
Scientific Research Applications
Methyl 2-cyclohexyl-2-oxoacetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-cyclohexyl-2-oxoacetate involves its interaction with specific molecular targets and pathways. It can act as a substrate for various enzymes, leading to the formation of different metabolites . The compound’s effects are mediated through its ability to undergo chemical transformations, which can influence biological processes and pathways .
Comparison with Similar Compounds
- Methyl 2-oxo-2-phenylacetate
- Methyl 2-oxo-2-(4-methylphenyl)acetate
- Methyl 2-oxo-2-(4-chlorophenyl)acetate
Comparison: Methyl 2-cyclohexyl-2-oxoacetate is unique due to its cyclohexyl group, which imparts distinct chemical and physical properties compared to its analogs. This structural difference can affect its reactivity, solubility, and interaction with biological targets .
Properties
IUPAC Name |
methyl 2-cyclohexyl-2-oxoacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h7H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBPQIPSSQUXNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1CCCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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